molecular formula C19H13N3O B5586940 N'-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide

N'-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide

Cat. No.: B5586940
M. Wt: 299.3 g/mol
InChI Key: LFRSGTBEHZEMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluorenylidene group attached to a pyridine ring through a carbohydrazide linkage

Mechanism of Action

The mechanism of action of “N’-9H-fluoren-9-ylideneisonicotinohydrazide” is not known .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide typically involves a multi-step process. One common method includes the reaction of cyanoacetohydrazide with 9-fluorenone and aromatic aldehydes in the presence of a catalyst such as acetic acid. The reaction is carried out in ethanol at reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylidene derivatives.

Scientific Research Applications

N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its combination of a fluorenylidene group with a pyridine ring through a carbohydrazide linkage provides distinct properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(fluoren-9-ylideneamino)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c23-19(13-9-11-20-12-10-13)22-21-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRSGTBEHZEMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.